Comparative Lipophilicity (LogP) as a Determinant of Downstream Compound Properties
The lipophilicity of Ethyl 2,3-dichlorobenzoylformate, a critical parameter for predicting membrane permeability and metabolic stability in drug candidates, is distinct from its closest isomers. The compound exhibits a calculated LogP of 3.3, which is markedly higher than the 2,4-dichloro isomer (LogP = 2.7392) and lower than the 3,4-dichloro isomer (LogP = 3.4346) .
2,4-Isomer: 2.74
3,4-Isomer: 3.43
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.3 |
| Comparator Or Baseline | Ethyl 2,4-dichlorobenzoylformate (LogP = 2.7392); Ethyl 3,4-dichlorobenzoylformate (LogP = 3.4346) |
| Quantified Difference | ΔLogP (2,3- vs 2,4-) = +0.5608; ΔLogP (2,3- vs 3,4-) = -0.1346 |
| Conditions | Predicted values based on molecular structure calculations |
Why This Matters
For procurement in medicinal chemistry, the choice of building block with a specific LogP value can pre-determine the lipophilicity of the final compound library, a key factor in optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties and avoiding late-stage attrition.
